Decanedioic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid, 1-(1,1-dimethylethyl) ester, also known as tert-butyl decanedioate, is an organic compound with the molecular formula C14H25O4. This compound is a versatile building block in chemical synthesis due to its unique chemical structure. It is commonly used as an intermediate in the synthesis of various functional molecules and compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanedioic acid, 1-(1,1-dimethylethyl) ester can be synthesized through esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
Decanedioic acid+tert-Butyl alcoholAcid catalystDecanedioic acid, 1-(1,1-dimethylethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and tert-butyl alcohol.
Reduction: Decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Decanedioic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the production of agrochemical compounds.
Materials Science: Utilized in the design of novel materials with tailored properties for various industrial applications.
Mechanism of Action
The mechanism of action of decanedioic acid, 1-(1,1-dimethylethyl) ester involves its role as a building block in chemical synthesis. The tert-butoxy group provides steric hindrance and enhances the stability of reactive intermediates during complex chemical reactions. This enables precise control over reaction pathways and product formation. Additionally, the presence of the oxo group allows for facile functional group transformations .
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid, dimethyl ester: Similar in structure but with methyl groups instead of tert-butyl groups.
Hexadecanoic acid, 1,1-dimethylethyl ester: Similar ester with a longer carbon chain.
Octanoic acid, 8-amino-, 1,1-dimethylethyl ester: Similar ester with an amino group.
Uniqueness
Decanedioic acid, 1-(1,1-dimethylethyl) ester is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of reactive intermediates. This property makes it a valuable component in the design of novel molecules with tailored properties for various applications in the chemical industry .
Properties
Molecular Formula |
C14H25O4- |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoate |
InChI |
InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FRIYHISQFBWFCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.